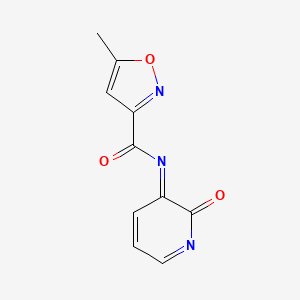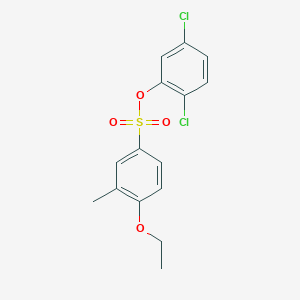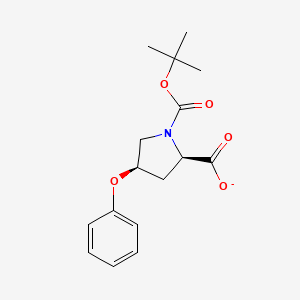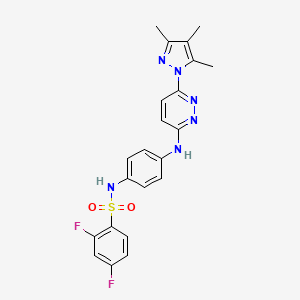
5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-metil-N-(2-oxopirimidin-3-ilideno)-1,2-oxazol-3-carboxamida es un compuesto orgánico sintético que pertenece a la clase de compuestos heterocíclicos. Estos compuestos se caracterizan por la presencia de átomos distintos del carbono en su estructura cíclica, lo que a menudo confiere propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-metil-N-(2-oxopirimidin-3-ilideno)-1,2-oxazol-3-carboxamida generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la reacción de condensación entre un derivado de piridina y un derivado de oxazol en condiciones controladas. La reacción puede requerir el uso de catalizadores, solventes y condiciones específicas de temperatura y presión para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. La elección del método depende de factores como el volumen de producción deseado, la eficiencia del costo y las consideraciones ambientales. La optimización de los parámetros de reacción y las técnicas de purificación es crucial para garantizar la calidad y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-metil-N-(2-oxopirimidin-3-ilideno)-1,2-oxazol-3-carboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos, dependiendo del agente oxidante y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto, lo que lleva a la formación de nuevos derivados.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, donde átomos o grupos específicos se reemplazan por otros.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH juegan un papel crucial en la determinación del resultado y la eficiencia de estas reacciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden conducir a una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas, incluidos productos farmacéuticos y agroquímicos.
Biología: Puede servir como una sonda o ligando en ensayos bioquímicos para estudiar la actividad enzimática, las interacciones proteicas o los procesos celulares.
Medicina: El compuesto podría investigarse por sus posibles propiedades terapéuticas, como actividades antiinflamatorias, antimicrobianas o anticancerígenas.
Industria: Puede encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros, colorantes o catalizadores.
Mecanismo De Acción
El mecanismo de acción de 5-metil-N-(2-oxopirimidin-3-ilideno)-1,2-oxazol-3-carboxamida depende de sus interacciones específicas con los objetivos moleculares. Estos objetivos podrían incluir enzimas, receptores u otras biomoléculas. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a cambios en las vías celulares y las respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a 5-metil-N-(2-oxopirimidin-3-ilideno)-1,2-oxazol-3-carboxamida incluyen otros compuestos heterocíclicos con anillos de piridina y oxazol, como:
- 5-metil-N-(2-oxopirimidin-3-ilideno)-1,2-oxazol-4-carboxamida
- 5-metil-N-(2-oxopirimidin-3-ilideno)-1,2-tiazol-3-carboxamida
- 5-metil-N-(2-oxopirimidin-3-ilideno)-1,2-imidazol-3-carboxamida
Singularidad
La singularidad de 5-metil-N-(2-oxopirimidin-3-ilideno)-1,2-oxazol-3-carboxamida radica en sus características estructurales específicas y grupos funcionales, que pueden conferir reactividad química y actividad biológica distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C10H7N3O3 |
|---|---|
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C10H7N3O3/c1-6-5-8(13-16-6)10(15)12-7-3-2-4-11-9(7)14/h2-5H,1H3 |
Clave InChI |
OXJDEACNSUEBSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C(=O)N=C2C=CC=NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B12346394.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B12346395.png)
![Ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12346399.png)
![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B12346404.png)
![2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid](/img/structure/B12346420.png)



![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B12346452.png)
![5-Ethoxy-2-[5-methyl-4-(4-propylphenoxy)pyrazolidin-3-yl]phenol](/img/structure/B12346466.png)
![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B12346468.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12346484.png)

![ethyl 4-oxo-4aH-thieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B12346492.png)
